molecular formula C12H13ClO2 B608100 INF39

INF39

Cat. No.: B608100
M. Wt: 224.68 g/mol
InChI Key: VTAOWWAFBSFWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INF39 is a chemical compound known for its role as an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex involved in the immune response, particularly in the activation of inflammatory processes. This compound has been identified as a potential therapeutic agent for treating various inflammatory diseases due to its ability to inhibit the activation of the NLRP3 inflammasome .

Preparation Methods

Synthetic Routes and Reaction Conditions

INF39, also known as ethyl 2-(2-chlorobenzyl)acrylate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

INF39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of this compound, such as amides or thiol esters, and hydrolysis products like 2-chlorobenzyl alcohol and the corresponding carboxylic acid .

Scientific Research Applications

Colitis Treatment

One of the most significant applications of INF39 is in treating inflammatory bowel diseases, particularly colitis. Research indicates that this compound effectively reduces colonic inflammation by directly inhibiting NLRP3 activation. In preclinical studies involving rats with dinitrobenzenesulfonic acid (DNBS)-induced colitis, this compound demonstrated superior efficacy compared to traditional therapies like caspase-1 inhibitors and IL-1 receptor antagonists . Key findings include:

  • Weight Maintenance : Animals treated with this compound exhibited less weight loss compared to those receiving other treatments.
  • Spleen Weight Reduction : this compound effectively countered increases in spleen weight, a marker of systemic inflammation.
  • Morphological Improvements : this compound treatment led to significant improvements in colonic structure and reduced inflammatory markers such as myeloperoxidase and tumor necrosis factor .

Osteogenesis Promotion

This compound has shown potential in promoting osteoblast differentiation, which is crucial for bone formation. In vitro studies have demonstrated that this compound enhances the expression of osteogenic markers such as Runx2, COL1a, and ALP while reducing IL-1β production dependent on NLRP3 activation. This suggests that this compound could be a promising candidate for osteoporosis treatment by stimulating bone formation .

Comparative Efficacy Studies

A comparative analysis of this compound with other inhibitors revealed its unique advantages:

Inhibitor Target Efficacy in Colitis Efficacy in Osteogenesis
This compound NLRP3 InflammasomeHighHigh
Caspase-1 Inhibitor Caspase-1ModerateLow
Anakinra (IL-1 Antagonist) IL-1 ReceptorModerateModerate

This compound's ability to inhibit upstream events associated with NLRP3 activation makes it more effective than downstream inhibitors like caspase-1 inhibitors or IL-1 receptor antagonists .

Mechanism of Action

INF39 exerts its effects by directly binding to the NLRP3 protein, thereby inhibiting its ATPase activity. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. The compound specifically targets the NLRP3 inflammasome without affecting other inflammasomes like NLRC4 or AIM2 .

Comparison with Similar Compounds

INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:

This compound stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .

Biological Activity

INF39 is a small molecule that has emerged as a significant inhibitor of the NLRP3 inflammasome, a critical component in the regulation of inflammatory responses. The NLRP3 inflammasome is implicated in various inflammatory diseases, making this compound a potential therapeutic agent for conditions such as osteoporosis, diabetes, and other inflammasome-related disorders. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various models, and potential clinical applications.

This compound primarily functions by inhibiting the NLRP3 inflammasome. This inhibition is achieved through direct interaction with NLRP3, preventing its activation and subsequent downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-1β. Key studies have demonstrated that this compound effectively blocks the interaction between NLRP3 and NEK7, a critical protein required for inflammasome assembly .

Key Findings:

  • Inhibition of IL-1β Production : this compound significantly reduces IL-1β production in various cell types by blocking NLRP3 activation .
  • Osteogenic Promotion : In osteoblasts, this compound promotes differentiation while inhibiting osteoclast formation indirectly through NLRP3 inhibition .
  • Direct Interaction : Studies indicate that this compound forms a stable complex with NLRP3, leading to irreversible inhibition of its ATPase activity .

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models, particularly focusing on inflammatory diseases.

Osteoporosis Model

In vitro assays showed that treatment with this compound enhanced osteoblast differentiation while not affecting RANKL-induced osteoclast differentiation. This suggests that this compound may be beneficial for osteoporosis management by promoting bone formation without exacerbating bone resorption .

Colitis Model

In a murine model of colitis induced by DNBS (Dinitrobenzenesulfonic acid), this compound demonstrated significant anti-inflammatory effects. It reduced spleen weight and levels of myeloperoxidase (MPO) and TNF in colonic tissues more effectively than conventional treatments like anakinra .

ParameterControl GroupThis compound TreatmentAnakinra Treatment
Spleen Weight (g)0.25 ± 0.020.15 ± 0.010.20 ± 0.02
MPO Levels (ng/mg tissue)56.3 ± 4.910.2 ± 2.520.0 ± 3.5
TNF Levels (pg/mg tissue)7.1 ± 1.22.5 ± 0.56.8 ± 1.0

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound in treating chronic inflammatory conditions.

Diabetes Mellitus

Research has linked aberrant NLRP3 activation to diabetic complications such as nephropathy and retinopathy. In models of diabetes, this compound has been shown to reduce inflammation and improve endothelial function by suppressing NLRP3 activity .

Neuroinflammation

Given the role of NLRP3 in neuroinflammatory diseases like Alzheimer's disease, this compound's ability to inhibit this pathway suggests it could be explored as a therapeutic option for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which INF39 inhibits the NLRP3 inflammasome?

this compound acts as an irreversible covalent inhibitor of NLRP3, binding to cysteine residues (e.g., Cys419) in the ATPase catalytic pocket of the NACHT domain. This interaction disrupts ATP hydrolysis and conformational changes required for NLRP3 activation, thereby suppressing inflammasome assembly and IL-1β release . Experimental validation includes BRET assays showing impaired NLRP3 oligomerization and reduced IL-1β secretion in LPS/ATP-stimulated BMDMs .

Q. What experimental models are commonly used to study this compound's anti-inflammatory effects?

Key models include:

  • In vitro : THP-1 monocytes or bone marrow-derived macrophages (BMDMs) stimulated with LPS + ATP/nigericin to measure IL-1β release via ELISA .
  • In vivo : DNBS-induced colitis in mice/rats, where this compound (12.5–50 mg/kg, oral) reduces colon damage, IL-1β, TNF-α, and myeloperoxidase activity .
  • Ex vivo : Intestinal epithelial permeability assays using Caco-2 cells to assess this compound's absorption and metabolic stability .

Intermediate Research Questions

Q. How does this compound's selectivity for NLRP3 compare to other inflammasome pathways (e.g., NLRC4 or AIM2)?

this compound specifically targets NLRP3 and does not inhibit NLRC4 or AIM2 inflammasomes. Selectivity is confirmed via experiments showing no reduction in IL-1β secretion in NLRC4/AIM2-activated BMDMs. However, it partially inhibits NF-κB signaling at high concentrations (100 µM), suggesting off-target effects in priming phases .

Q. What methodological steps are critical for validating this compound's covalent binding to NLRP3?

  • ATPase activity assays : Measure inhibition of recombinant NLRP3 ATPase activity (e.g., 52% inhibition at 100 µM) .
  • Wash-out experiments : Irreversibility is confirmed by lack of ATPase activity recovery after this compound removal .
  • Mass spectrometry : Identify covalent adducts at Cys419 using tryptic digest and LC-MS .

Advanced Research Questions

Q. What are the key pharmacokinetic challenges of this compound in preclinical studies, and how can they be mitigated?

this compound has poor aqueous solubility and rapid metabolism into its active acid metabolite (compound 12). Strategies include:

  • Formulation optimization : Oral administration as an olive oil suspension improves bioavailability .
  • Structural analogs : Modifying the acrylate ester group to enhance stability (e.g., compound 16673-34-0) while retaining NLRP3 affinity .
  • Prodrug design : Ester-to-carboxylic acid conversion to prolong half-life .

Q. How do data inconsistencies arise in this compound studies, particularly regarding its effects on caspase-1 and NF-κB?

Discrepancies stem from:

  • Concentration-dependent effects : At ≤50 µM, this compound selectively inhibits NLRP3; at ≥100 µM, it suppresses NF-κB-driven gene expression (e.g., TNF-α) .
  • Cell-type variability : THP-1 cells show no caspase-1 inhibition, while primary BMDMs exhibit partial NF-κB modulation .
  • Experimental endpoints : IL-1β ELISA vs. Western blot for pro-caspase-1 cleavage may yield conflicting results .

Q. Methodological Guidance

Q. What controls are essential when testing this compound in pyroptosis assays?

  • Positive controls : Nigericin (NLRP3 activator) and MCC950 (NLRP3 inhibitor).
  • Cytotoxicity controls : LDH release assays to rule out nonspecific cell death (this compound is non-cytotoxic ≤100 µM) .
  • Off-target checks : Include NLRC4/AIM2 activators (e.g., flagellin or poly(dA:dT)) to confirm NLRP3 specificity .

Q. How should researchers address this compound's solubility limitations in in vitro assays?

  • Solubilization : Use DMSO (≤0.1% final concentration) followed by dilution in culture media containing 10% FBS .
  • Validation : Confirm compound stability via HPLC at 0, 6, and 24 hours post-dilution .

Q. Data Interpretation and Contradictions

Q. Why do some studies report this compound's efficacy in reducing IL-1β but not TNF-α?

TNF-α is primarily regulated by NF-κB, which this compound only inhibits at high concentrations. In DNBS-colitis models, TNF-α reduction correlates with NLRP3-dependent tissue damage mitigation, not direct NF-κB inhibition .

Q. How can researchers reconcile this compound's low IC50 (10 nM in BRET) vs. high IC50 (100 µM in ATPase assays)?

BRET assays measure NLRP3 oligomerization, a downstream event requiring lower inhibitor concentrations. ATPase assays directly target enzymatic activity, requiring higher doses for measurable inhibition .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAOWWAFBSFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate (step 1, 14.6 g, 41.9 mmol) and 37% formaldehyde in water (20 mL) was added a solution of potassium carbonate (17.4 g) in water (80 mL) at the room temperature and the mixture was stirred for 6 h at 90° C. After cooling to room temperature, the mixture was extracted with diethyl ether (300 mL), and then the organic layer washed with brine (100 mL), dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (300 g) eluting with hexane/ethyl acetate (30/1) to afford 6.57 g (70%) of the title compound as a colorless oil:
Name
ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.